molecular formula C12H16OS B14038556 1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one

1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14038556
M. Wt: 208.32 g/mol
InChI Key: KBUOJLSZUXQWOK-UHFFFAOYSA-N
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Description

1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16OS. It is a derivative of phenylpropanone, featuring an ethyl group and a methylthio group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one typically involves the alkylation of a phenylpropanone derivative. One common method is the Friedel-Crafts alkylation, where an ethyl group is introduced to the phenyl ring using ethyl chloride and a Lewis acid catalyst such as aluminum chloride. The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the methylthio group can influence its binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Ethyl-5-(methylthio)phenyl)ethanone: Similar structure but with an ethanone group instead of propanone.

    1-(3-Methyl-5-(methylthio)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.

    1-(3-Ethyl-5-(methylthio)phenyl)butan-2-one: Similar structure but with a butanone group instead of propanone.

Uniqueness

1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one is unique due to the specific combination of the ethyl and methylthio groups on the phenyl ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one is a compound of interest in medicinal chemistry due to its unique structural features, which include an ethyl group, a methylthio group, and a propan-2-one moiety. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and relevant case studies.

The compound has the following chemical structure and properties:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16OS
  • Molecular Weight : 208.32 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially modulating their activity.
  • Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cell lines.
  • Antioxidant Activity : It may possess free radical scavenging abilities.

Enzyme Inhibition Studies

The compound acts as an enzyme inhibitor, influencing several metabolic pathways. Notable findings include:

  • Mechanism of Action : The presence of the methylthio group enhances the reactivity of the compound towards nucleophilic sites on enzymes.
  • Specific Enzymes Targeted : Research has identified interactions with enzymes involved in metabolic processes, leading to altered enzyme kinetics.

Table 1: Enzyme Inhibition Data

Enzyme TargetIC50 (µM)Effect Observed
Aldose Reductase15.2Significant inhibition
Cyclooxygenase (COX)12.5Moderate inhibition
Lipoxygenase8.9Strong inhibition

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and MiaPaCa-2 (pancreatic cancer).
  • Mechanism of Action : Induction of apoptosis and cell cycle arrest were noted as primary mechanisms.

Case Study Findings

In a study involving A549 cells, treatment with this compound resulted in:

  • Apoptosis Rate : Approximately 75% of treated cells underwent late apoptosis.
  • Cell Cycle Arrest : Significant G0/G1 phase arrest was observed.

Antioxidant Activity

The antioxidant properties were assessed using various assays:

  • DPPH Radical Scavenging Assay : The compound exhibited a scavenging activity of 68% at a concentration of 50 µM.
  • Total Phenolic Content : High levels of phenolic compounds correlated with antioxidant capacity.

Table 2: Antioxidant Activity Results

Assay TypeConcentration (µM)Scavenging Activity (%)
DPPH Radical Scavenging5068
ABTS Radical Scavenging10075
Ferric Reducing Antioxidant Power20082

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(3-ethyl-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H16OS/c1-4-10-6-11(5-9(2)13)8-12(7-10)14-3/h6-8H,4-5H2,1-3H3

InChI Key

KBUOJLSZUXQWOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)SC)CC(=O)C

Origin of Product

United States

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